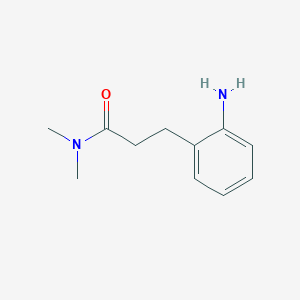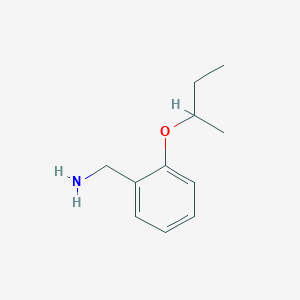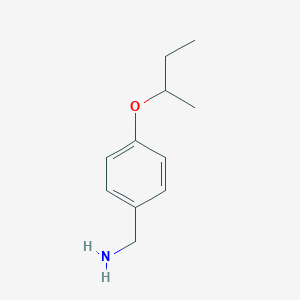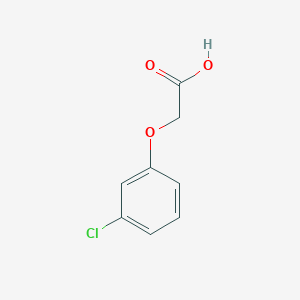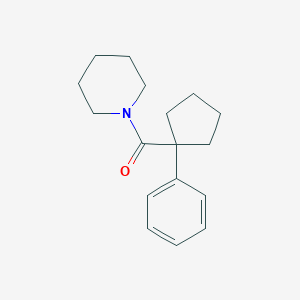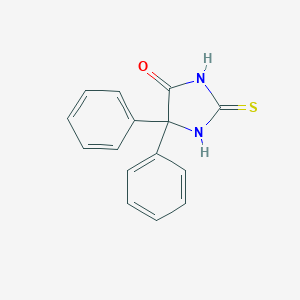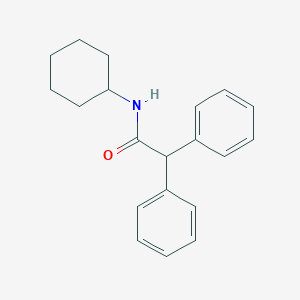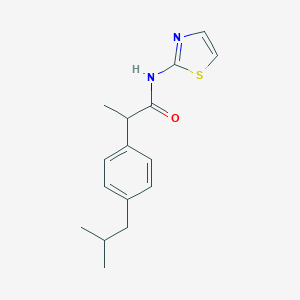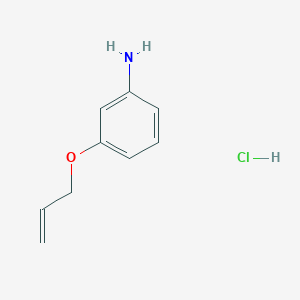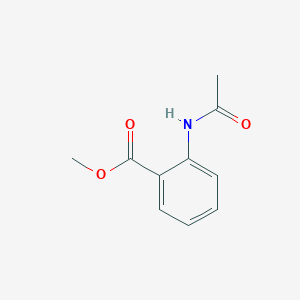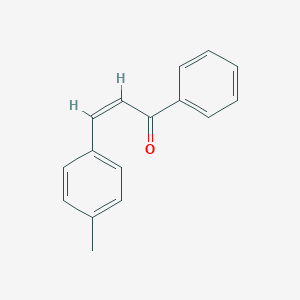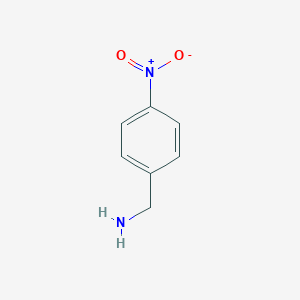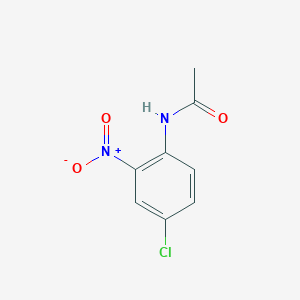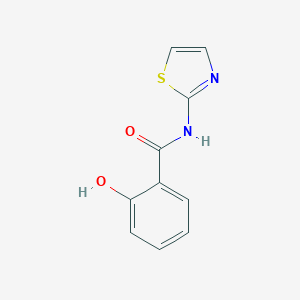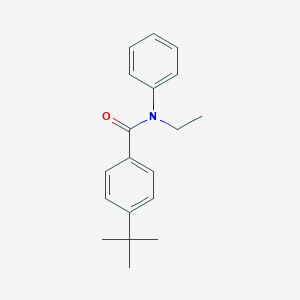
4-tert-butyl-N-ethyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-ethyl-N-phenylbenzamide, also known as TBEP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TBEP belongs to the family of amides and is widely used as a plasticizer in various industrial applications. However, its potential as a research tool has also been explored, and it has been found to have several interesting properties that make it suitable for use in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of 4-tert-butyl-N-ethyl-N-phenylbenzamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 4-tert-butyl-N-ethyl-N-phenylbenzamide has been found to enhance the activity of GABA receptors, resulting in increased inhibition of neuronal activity. This, in turn, leads to the anticonvulsant and anxiolytic effects observed in various studies.
Efectos Bioquímicos Y Fisiológicos
4-tert-butyl-N-ethyl-N-phenylbenzamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is believed to be responsible for its anticonvulsant and anxiolytic properties. 4-tert-butyl-N-ethyl-N-phenylbenzamide has also been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-ethyl-N-phenylbenzamide has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers with limited budgets. It has also been found to have low toxicity levels, making it safe for use in laboratory experiments. However, 4-tert-butyl-N-ethyl-N-phenylbenzamide also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can make it challenging to study its long-term effects.
Direcciones Futuras
4-tert-butyl-N-ethyl-N-phenylbenzamide has several potential future directions for research. One area of interest is its potential use as a treatment for various neurological disorders such as epilepsy and anxiety disorders. 4-tert-butyl-N-ethyl-N-phenylbenzamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions. Additionally, 4-tert-butyl-N-ethyl-N-phenylbenzamide has been found to have antifungal properties, making it a potential candidate for the development of new antifungal drugs.
Conclusion:
In conclusion, 4-tert-butyl-N-ethyl-N-phenylbenzamide, or 4-tert-butyl-N-ethyl-N-phenylbenzamide, is a chemical compound that has several interesting properties that make it suitable for use in various scientific studies. Its anticonvulsant and anxiolytic properties have made it a useful tool for studying the mechanisms of action of various drugs on behavior. 4-tert-butyl-N-ethyl-N-phenylbenzamide has several potential future directions for research, including its potential use as a treatment for various neurological and inflammatory disorders.
Métodos De Síntesis
4-tert-butyl-N-ethyl-N-phenylbenzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-tert-butylbenzoic acid with N-ethyl-N-phenylamine in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction results in the formation of 4-tert-butyl-N-ethyl-N-phenylbenzamide, which can be further purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-ethyl-N-phenylbenzamide has been found to have several interesting properties that make it suitable for use in various scientific studies. One of the most significant applications of 4-tert-butyl-N-ethyl-N-phenylbenzamide is in the field of neuroscience. It has been found to have potent anticonvulsant properties and has been used to study the mechanisms of action of various antiepileptic drugs. 4-tert-butyl-N-ethyl-N-phenylbenzamide has also been found to have anxiolytic and sedative properties, making it a useful tool for studying the effects of various drugs on behavior.
Propiedades
Número CAS |
70019-99-7 |
|---|---|
Nombre del producto |
4-tert-butyl-N-ethyl-N-phenylbenzamide |
Fórmula molecular |
C19H23NO |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
4-tert-butyl-N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-5-20(17-9-7-6-8-10-17)18(21)15-11-13-16(14-12-15)19(2,3)4/h6-14H,5H2,1-4H3 |
Clave InChI |
JUYKPNJJGNXTTF-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Otros números CAS |
70019-99-7 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



